![molecular formula C14H17N3O3 B8433067 Methyl2-methyl-6-morpholino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B8433067.png)
Methyl2-methyl-6-morpholino-1H-benzo[d]imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-(4-morpholinyl)-1H-benzimidazole-7-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-methyl-6-morpholino-1H-benzo[d]imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core. The morpholine ring is then introduced through a nucleophilic substitution reaction. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-5-(4-morpholinyl)-1H-benzimidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the ester group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-5-(4-morpholinyl)-1H-benzimidazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl2-methyl-6-morpholino-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(4-morpholinyl)-5-pyrimidinol hydrochloride
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
Methyl 2-methyl-5-(4-morpholinyl)-1H-benzimidazole-7-carboxylate is unique due to its specific combination of a benzimidazole core and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H17N3O3 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
methyl 2-methyl-6-morpholin-4-yl-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-9-15-12-8-10(17-3-5-20-6-4-17)7-11(13(12)16-9)14(18)19-2/h7-8H,3-6H2,1-2H3,(H,15,16) |
Clave InChI |
VLGGDEVMCXSOHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2N1)N3CCOCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


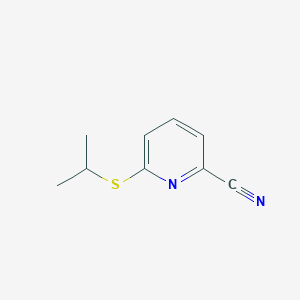
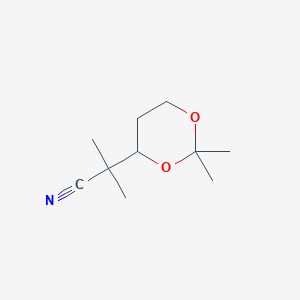


![Ethyl (R)-[1,4'-bipiperidine]-3-carboxylate dihydrochloride](/img/structure/B8433007.png)

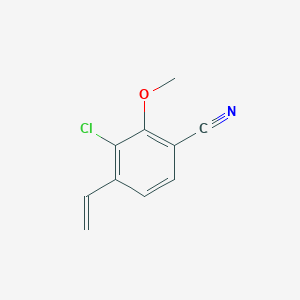
![S-[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl] 4-methylbenzenesulfonothioate](/img/structure/B8433025.png)
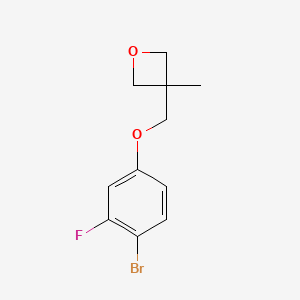
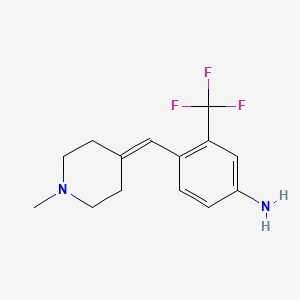
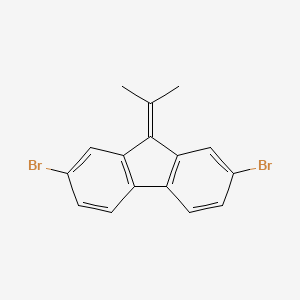
![N-((S)-2,3-dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8433083.png)


